(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid
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Overview
Description
(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid is a chiral cyclopropane derivative characterized by the presence of a p-tolyl group attached to the cyclopropane ring
Scientific Research Applications
(1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of p-tolyl-substituted alkenes with diazo compounds under the influence of a transition metal catalyst, such as rhodium or copper. The reaction conditions often include solvents like dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Oxidation: Formation of p-tolyl ketones or carboxylic acids.
Reduction: Formation of p-tolyl alcohols.
Substitution: Formation of nitro or halogenated p-tolyl derivatives.
Mechanism of Action
The mechanism of action of (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound may act by binding to enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- (1R,2R)-2-Phenyl-cyclopropanecarboxylic acid
- (1R,2R)-2-Methyl-cyclopropanecarboxylic acid
- (1R,2R)-2-Benzyl-cyclopropanecarboxylic acid
Comparison: (1R,2R)-2-p-Tolyl-cyclopropanecarboxylic acid is unique due to the presence of the p-tolyl group, which imparts distinct electronic and steric properties compared to other similar compoundsFor instance, the p-tolyl group can enhance the compound’s ability to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(1R,2R)-2-(4-methylphenyl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-2-4-8(5-3-7)9-6-10(9)11(12)13/h2-5,9-10H,6H2,1H3,(H,12,13)/t9-,10+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGYDDATWSBNEG-VHSXEESVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2C[C@H]2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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